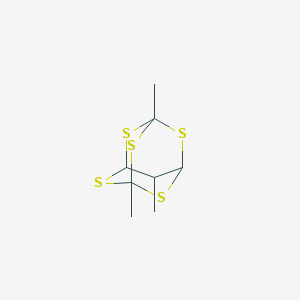
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane, commonly known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. TMA-2 has been studied extensively due to its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of TMA-2 is not fully understood. It is believed to act as a serotonin and dopamine releaser and reuptake inhibitor. TMA-2 also binds to serotonin and dopamine receptors in the brain, which may contribute to its psychoactive effects.
Biochemische Und Physiologische Effekte
TMA-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. TMA-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, TMA-2 also has several limitations. It is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its psychoactive properties may make it difficult to distinguish between its effects on the central nervous system and other factors.
Zukünftige Richtungen
There are several future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential as a tool for studying the serotonin and dopamine systems in the brain. TMA-2 may also have applications in the development of new psychoactive drugs with therapeutic potential.
Synthesemethoden
TMA-2 is synthesized by reacting 2,4,6,8,9-pentathiaadamantane with dimethylamine and formaldehyde. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties similar to other phenethylamines such as MDMA and mescaline. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety.
Eigenschaften
CAS-Nummer |
17443-95-7 |
|---|---|
Produktname |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Molekularformel |
C8H12S5 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
1,5,10-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S5/c1-4-5-9-7(2)10-6(4)12-8(3,11-5)13-7/h4-6H,1-3H3 |
InChI-Schlüssel |
QCPNZTKEQNAGBM-UHFFFAOYSA-N |
SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
Kanonische SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
Synonyme |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

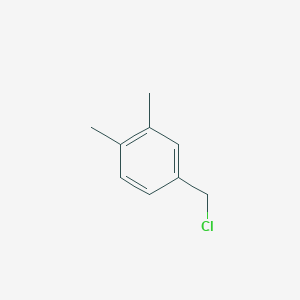
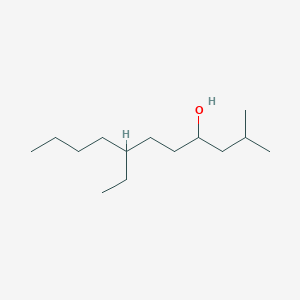
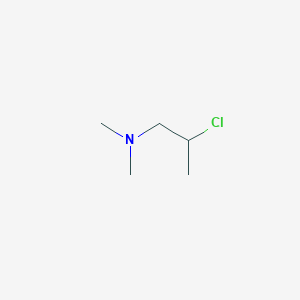
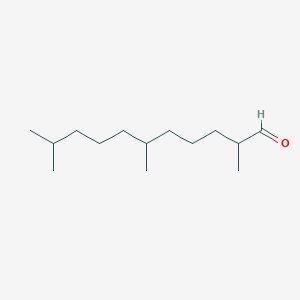
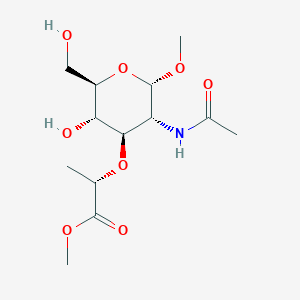
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
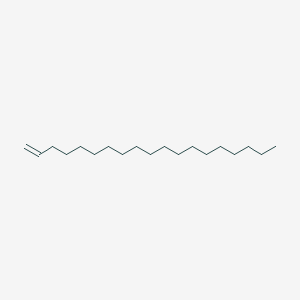
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
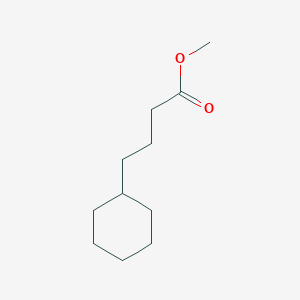
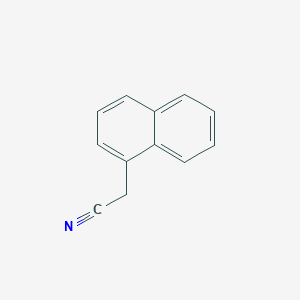
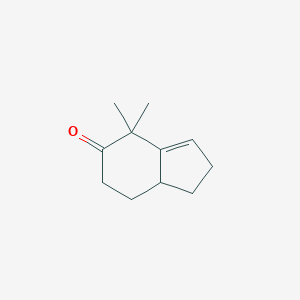
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)